4-Chloro-6-(trifluoromethyl)picolinaldehyde
Description
Chemical Identity and Nomenclature
4-Chloro-6-(trifluoromethyl)picolinaldehyde is a pyridine-based heterocyclic compound characterized by distinct substituents at the 4- and 6-positions of the aromatic ring. Its systematic IUPAC name is 4-chloro-6-(trifluoromethyl)pyridine-2-carbaldehyde , reflecting the aldehyde functional group at position 2, a chlorine atom at position 4, and a trifluoromethyl (-CF₃) group at position 6. The molecular formula is C₇H₃ClF₃NO , with a molecular weight of 209.55 g/mol .
The compound’s structural uniqueness arises from the electronic interplay between the electron-withdrawing chlorine and trifluoromethyl groups, which significantly influence its reactivity. For comparison, positional isomers such as 3-chloro-6-(trifluoromethyl)picolinaldehyde (CAS 1060810-27-6) and 6-chloro-5-(trifluoromethyl)picolinaldehyde (CAS 1245915-66-5) demonstrate how substituent placement alters physicochemical properties.
Table 1: Comparative Analysis of Picolinaldehyde Derivatives
| Compound Name | CAS Number | Molecular Formula | Substituent Positions (Cl, CF₃) |
|---|---|---|---|
| 4-Chloro-6-(trifluoromethyl)picolinaldehyde | Not Available | C₇H₃ClF₃NO | 4-Cl, 6-CF₃ |
| 3-Chloro-6-(trifluoromethyl)picolinaldehyde | 1060810-27-6 | C₇H₃ClF₃NO | 3-Cl, 6-CF₃ |
| 6-Chloro-5-(trifluoromethyl)picolinaldehyde | 1245915-66-5 | C₇H₃ClF₃NO | 5-CF₃, 6-Cl |
The compound’s canonical SMILES string, C1=C(C(=NC(=C1Cl)C=O)C(F)(F)F)F , encodes its connectivity, while its InChIKey (SARHUZHQSTUDAM-UHFFFAOYSA-N ) provides a unique identifier for database searches.
Historical Context in Heterocyclic Chemistry
The synthesis and study of chloro- and trifluoromethyl-substituted pyridines emerged prominently in the late 20th century, driven by their utility in agrochemicals and pharmaceuticals. The trifluoromethyl group, introduced via radical trifluoromethylation or nucleophilic substitution, became a cornerstone in designing bioactive molecules due to its metabolic stability and lipophilicity.
Early work on picolinaldehydes focused on their role as intermediates in synthesizing ligands for metal-organic frameworks (MOFs) and catalysts. For instance, 4-chloro-6-methylpicolinaldehyde (CAS 98273-77-9) demonstrated utility in coordinating transition metals, a property likely shared by its trifluoromethyl analog. The introduction of chlorine at position 4 enhances electrophilicity, enabling nucleophilic aromatic substitution reactions critical for constructing complex heterocycles.
Position Within Pyridine Derivative Research
Within pyridine chemistry, 4-chloro-6-(trifluoromethyl)picolinaldehyde occupies a niche as a multifunctional building block. Its aldehyde group serves as a reactive handle for condensation reactions, while the chloro and trifluoromethyl groups direct further functionalization. For example:
- Coordination Chemistry : The aldehyde and pyridine nitrogen can act as bidentate ligands, forming complexes with metals like palladium or copper, which are pivotal in cross-coupling reactions.
- Pharmaceutical Intermediates : Analogous compounds, such as 4-chloro-6-(trifluoromethyl)pyridin-3-amine (CAS 1196153-86-2), are precursors to kinase inhibitors, suggesting potential pathways for drug discovery.
Table 2: Electronic Effects of Substituents in Pyridine Derivatives
| Substituent Position | Electronic Nature | Impact on Reactivity |
|---|---|---|
| 4-Cl | Electron-withdrawing | Activates ring for nucleophilic substitution |
| 6-CF₃ | Strongly electron-withdrawing | Enhances metabolic stability and lipophilicity |
| 2-CHO | Electron-withdrawing | Facilitates condensation reactions |
The compound’s structural features align with trends in medicinal chemistry, where trifluoromethyl groups improve bioavailability and chlorine atoms enhance target binding affinity. Recent studies on 4-chloro-5-(trifluoromethyl)picolinaldehyde (PubChem CID 72212098) further underscore the importance of substituent positioning in modulating biological activity.
Properties
CAS No. |
1060807-45-5 |
|---|---|
Molecular Formula |
C7H3ClF3NO |
Molecular Weight |
209.55 g/mol |
IUPAC Name |
4-chloro-6-(trifluoromethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H3ClF3NO/c8-4-1-5(3-13)12-6(2-4)7(9,10)11/h1-3H |
InChI Key |
LLTZPFIEXSIHPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C=O)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of Trifluoromethylated Pyridines
The synthesis of trifluoromethylated pyridines often involves the use of trifluoroacetic anhydride or similar reagents to introduce the trifluoromethyl group. For example, a method for synthesizing 2-chloro-4-(trifluoromethyl)pyridine involves reacting vinyl n-butyl ether with trifluoroacetic anhydride in the presence of an acid-binding agent. This approach could be adapted for the synthesis of other trifluoromethylated pyridines.
Introduction of Chloro and Aldehyde Groups
Reaction Conditions and Yields
The specific reaction conditions and yields for these steps would depend on the exact reagents and methods chosen. Generally, trifluoromethylation reactions can be performed under mild conditions with high yields. Chlorination and oxidation steps typically require more vigorous conditions and may result in lower yields.
Purification and Characterization
Purification of the final product would likely involve chromatographic techniques such as column chromatography, followed by characterization using spectroscopic methods like NMR and mass spectrometry.
Data Table: General Synthesis Conditions for Related Compounds
Chemical Reactions Analysis
4-Chloro-6-(trifluoromethyl)picolinaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The chlorine and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-6-(trifluoromethyl)picolinaldehyde is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Biology: The compound is used in biochemical studies to investigate enzyme interactions and other biological processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(trifluoromethyl)picolinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The chlorine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity .
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
4-Chloro-6-(trifluoromethyl)picolinaldehyde is a chlorinated derivative of picolinaldehyde characterized by the presence of a trifluoromethyl group. This compound has garnered interest in medicinal chemistry and biochemistry due to its unique structural features, which may enhance its biological activity. The compound's molecular formula is C7H4ClF3N, with a molecular weight of 209.55 g/mol. Its functional groups contribute to its reactivity and potential therapeutic applications.
Chemical Structure and Properties
The structural composition of 4-Chloro-6-(trifluoromethyl)picolinaldehyde can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C7H4ClF3N |
| Molecular Weight | 209.55 g/mol |
| Functional Groups | Aldehyde, Trifluoromethyl |
The trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate biological membranes and interact with cellular targets.
Enzyme Interaction Studies
Research indicates that 4-Chloro-6-(trifluoromethyl)picolinaldehyde acts as a biochemical probe in enzyme studies. Its aldehyde functional group can form covalent bonds with nucleophilic residues in proteins, leading to modulation or inhibition of enzyme activity. The binding affinity of this compound to various enzymes and receptors has been a focal point in recent studies, highlighting its potential as a therapeutic agent.
Potential Therapeutic Applications
The compound has shown promise in various therapeutic areas:
Case Studies
Several studies have explored the biological implications of compounds structurally related to 4-Chloro-6-(trifluoromethyl)picolinaldehyde:
- Enzyme Inhibition : A study investigated the inhibition of cyclin-dependent kinases (CDKs) using structurally modified compounds derived from picolinaldehyde derivatives. These modifications led to enhanced selectivity and potency against CDK targets, indicating a pathway for developing new anticancer drugs .
- Neuropharmacological Research : Another research effort focused on the design and synthesis of neuronal Kv7 channel activators. The findings highlighted that modifications in the picolinaldehyde structure could lead to enhanced neuroprotective effects, suggesting that 4-Chloro-6-(trifluoromethyl)picolinaldehyde might exhibit similar properties .
Comparative Analysis with Related Compounds
The biological activity of 4-Chloro-6-(trifluoromethyl)picolinaldehyde can be compared with other structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Chloro-6-(trifluoromethyl)picolinaldehyde | C7H3ClF3NO | Different position of chlorine |
| 4-Chloro-3-(trifluoromethyl)picolinaldehyde | C7H3ClF3NO | Chlorine at position 4 with trifluoromethyl at position 3 |
| 5-Chloro-6-(trifluoromethyl)picolinaldehyde | C7H3ClF3NO | Chlorine at position 5; potential differences in reactivity |
These compounds differ primarily in the position of substituents on the aromatic ring, which significantly influences their chemical properties and biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
